Perchloric acid--pyridazine (1/1)
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Overview
Description
Perchloric acid–pyridazine (1/1) is a compound formed by the combination of perchloric acid and pyridazine in a 1:1 molar ratio Perchloric acid is a strong acid known for its oxidizing properties, while pyridazine is a heterocyclic organic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid–pyridazine (1/1) involves the careful combination of perchloric acid and pyridazine under controlled conditions. Typically, perchloric acid is diluted to a desired concentration, and pyridazine is added slowly to avoid any violent reactions. The reaction is usually carried out at room temperature with constant stirring to ensure complete mixing.
Industrial Production Methods: In an industrial setting, the production of perchloric acid–pyridazine (1/1) may involve larger-scale equipment and more stringent safety protocols due to the hazardous nature of perchloric acid. The process involves the use of high-purity reagents and controlled environments to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Perchloric acid–pyridazine (1/1) can undergo various types of chemical reactions, including:
Oxidation: Due to the strong oxidizing nature of perchloric acid, the compound can participate in oxidation reactions, potentially converting other substances into their oxidized forms.
Substitution: Pyridazine can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.
Substitution Reactions: Reagents such as halogens or alkylating agents can be used under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of pyridazine, while substitution reactions may produce halogenated or alkylated pyridazine compounds.
Scientific Research Applications
Perchloric acid–pyridazine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its strong oxidizing properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of perchloric acid–pyridazine (1/1) involves its ability to interact with various molecular targets through oxidation and substitution reactions. The strong oxidizing nature of perchloric acid allows it to modify the chemical structure of other molecules, potentially altering their biological activity. Pyridazine, on the other hand, can interact with specific enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with perchloric acid–pyridazine (1/1).
Other Diazines: Pyrimidine and pyrazine are isomers of pyridazine and exhibit similar chemical properties.
Uniqueness: Perchloric acid–pyridazine (1/1) is unique due to the combination of a strong acid with a heterocyclic compound, resulting in a compound with distinct chemical and biological properties. Its strong oxidizing nature and potential for diverse chemical reactions make it a valuable reagent in various scientific and industrial applications.
Properties
CAS No. |
41048-29-7 |
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Molecular Formula |
C4H5ClN2O4 |
Molecular Weight |
180.55 g/mol |
IUPAC Name |
perchloric acid;pyridazine |
InChI |
InChI=1S/C4H4N2.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
InChI Key |
NUVSPKXXSFYPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NN=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
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